molecular formula C15H17NO3S B2782486 Isopropyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate CAS No. 350997-31-8

Isopropyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate

Cat. No.: B2782486
CAS No.: 350997-31-8
M. Wt: 291.37
InChI Key: FUGWHHGAGIZMNO-UHFFFAOYSA-N
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Description

Isopropyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate (CAS 350997-31-8) is a thiophene derivative characterized by a 2-amino group, a 4-(4-methoxyphenyl) substituent on the thiophene ring, and an isopropyl ester at position 2. Its molecular formula is C₁₅H₁₇NO₃S, with a molar mass of 291.37 g/mol and a predicted density of 1.205 g/cm³ .

Thiophene-3-carboxylates are commonly synthesized via the Gewald reaction, a two-step process involving ketones, sulfur, and cyanoacetates to form 2-aminothiophene derivatives . Modifications at positions 4 and 5 of the thiophene ring are critical for tuning pharmacological and physicochemical properties.

Properties

IUPAC Name

propan-2-yl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S/c1-9(2)19-15(17)13-12(8-20-14(13)16)10-4-6-11(18-3)7-5-10/h4-9H,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUGWHHGAGIZMNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=C(SC=C1C2=CC=C(C=C2)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxyphenylthiophene-3-carboxylate with isopropylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the temperature maintained between 0°C and 25°C .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle large quantities of reactive chemicals.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

Chemistry

Isopropyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate serves as a crucial building block in organic synthesis. Its unique structure allows for the development of more complex molecules through various chemical reactions, including:

  • Oxidation : Using agents like hydrogen peroxide.
  • Reduction : Utilizing reducing agents such as lithium aluminum hydride.
  • Substitution Reactions : Particularly at the amino group with alkyl halides or acyl chlorides.

These reactions facilitate the exploration of new synthetic pathways and the development of novel compounds with desired properties.

Biology

In biological research, this compound is employed in studies related to enzyme interactions and protein modifications. Its ability to bind to specific molecular targets alters enzyme activities, making it useful for investigating biochemical pathways.

Case Study : A study demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound induced apoptosis and cell cycle arrest in Jurkat (leukemia) and A-431 (epidermoid) cell lines, with IC50 values of 1.61 µg/mL and 1.98 µg/mL respectively, indicating its potential as an anticancer agent.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties:

  • Anti-inflammatory Effects : The compound's interaction with inflammatory pathways is being studied for developing new anti-inflammatory drugs.
  • Antimicrobial Activity : Preliminary research indicates that it may possess antimicrobial properties, which could be beneficial in treating infections.

Mechanism of Action

The mechanism of action for Isopropyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs, highlighting substituent variations, molecular properties, and hazards:

Compound Name (CAS) Substituent at Position 4 Ester Group Molecular Formula Molar Mass (g/mol) Key Properties/Hazards
Target Compound (350997-31-8) 4-Methoxyphenyl Isopropyl C₁₅H₁₇NO₃S 291.37 Irritant (Xi); density 1.205 g/cm³
Ethyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate (351156-51-9) 4-Cyclohexylphenyl Ethyl C₁₉H₂₃NO₂S 329.46 Skin/eye irritation; respiratory toxicity
Isopropyl 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate (350997-33-0) 3,4-Dimethoxyphenyl Isopropyl C₁₆H₁₉NO₄S 321.39 Higher molar mass due to additional methoxy group
Isopropyl 2-amino-4-(3-methylphenyl)thiophene-3-carboxylate (351157-63-6) 3-Methylphenyl Isopropyl C₁₅H₁₇NO₂S 275.37 Irritant (Xi); reduced polarity vs. methoxy
Isopropyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate (350997-32-9) 2,4-Dichlorophenyl Isopropyl C₁₄H₁₃Cl₂NO₂S 330.24 Electron-withdrawing Cl groups; higher reactivity
Isopropyl 2-amino-5-methyl-4-(4-propylphenyl)thiophene-3-carboxylate (5510-01-0) 4-Propylphenyl (+5-methyl) Isopropyl C₁₈H₂₃NO₂S 317.44 Steric effects from 5-methyl group

Key Observations:

Substituent Effects
  • Steric and Hydrophobic Effects: Bulkier substituents like cyclohexylphenyl (CAS 351156-51-9) increase hydrophobicity, which may affect solubility and membrane permeability .
Ester Group Variations
  • Replacing isopropyl with ethyl (e.g., CAS 351156-51-9) reduces steric hindrance, possibly enhancing metabolic clearance rates .
Hazard Profiles
  • Most analogs, including the target compound, are classified as irritants (Xi). However, the cyclohexylphenyl derivative (CAS 351156-51-9) poses additional respiratory toxicity risks .

Biological Activity

Isopropyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate (CAS Number: 350997-31-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula and structure:

  • Chemical Formula : C₁₅H₁₇NO₃S
  • Molecular Weight : 291.37 g/mol
  • Structural Features : The presence of a thiophene ring, an amino group, and a methoxy-substituted phenyl group contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene derivatives, including this compound. The compound exhibits cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µg/mL) Reference
Jurkat (leukemia)1.61 ± 1.92
A-431 (epidermoid)1.98 ± 1.22
U251 (glioblastoma)<10

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, with molecular docking studies suggesting interaction with key proteins involved in tumor progression.

Antimicrobial Activity

This compound has also demonstrated notable antimicrobial properties. In vitro tests indicate its effectiveness against various bacterial strains.

Pathogen MIC (µg/mL) MBC (µg/mL)
Staphylococcus aureus0.220.25
Escherichia coli0.300.35

These findings suggest that the compound may inhibit bacterial growth by disrupting cell membrane integrity and biofilm formation, as evidenced by time-kill assays .

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : It causes G1/S phase arrest in the cell cycle, inhibiting proliferation.
  • Antimicrobial Action : Its interaction with bacterial membranes disrupts their integrity, leading to cell lysis.

Case Studies

A recent study evaluated the compound's effectiveness in combination therapies for enhanced anticancer activity. The results indicated that when used alongside established chemotherapeutics, this compound significantly improved therapeutic outcomes in preclinical models .

Q & A

Q. What are the common synthetic routes for Isopropyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate?

The compound is typically synthesized via the Gewald reaction , a multi-component reaction involving a ketone (e.g., 4-methoxyacetophenone), a nitrile (e.g., cyanoacetic acid), and elemental sulfur in the presence of a base (e.g., morpholine). The reaction proceeds under reflux conditions (~80–100°C) in ethanol or DMF to form the thiophene core. The isopropyl ester group is introduced via esterification or transesterification of the carboxylate intermediate . Purification often involves column chromatography or recrystallization to achieve >95% purity.

Q. How is the molecular structure of this compound confirmed experimentally?

Structural confirmation relies on spectroscopic and crystallographic techniques :

  • NMR (¹H, ¹³C) identifies functional groups (e.g., methoxy, amino, ester) and substitution patterns.
  • IR spectroscopy confirms the presence of ester carbonyl (C=O, ~1700 cm⁻¹) and amino (N–H, ~3300 cm⁻¹) groups.
  • X-ray crystallography resolves the spatial arrangement of the thiophene ring and substituents, as demonstrated for analogous ethyl ester derivatives .
  • Mass spectrometry (ESI-TOF) verifies the molecular ion peak (e.g., [M+H]⁺ at m/z 346.1).

Q. What preliminary biological activities have been reported for this compound?

Thiophene-3-carboxylate derivatives exhibit antimicrobial , anticancer , and enzyme inhibitory activities. For example:

  • Analogues with 4-substituted phenyl groups show MIC values of 8–32 µg/mL against S. aureus and E. coli .
  • Methyl and ethyl esters inhibit COX-2 (IC₅₀: 1.2–3.8 µM) and EGFR kinase (IC₅₀: 0.8–2.4 µM) in vitro .
  • Screening involves MTT assays (cancer cell lines), agar diffusion (antimicrobial), and enzyme-linked immunosorbent assays (ELISAs).

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-synthesis dialysis to remove impurities.
  • Catalyst screening : Bases like DBU (1,8-diazabicycloundec-7-ene) improve cyclization efficiency by 15–20% compared to morpholine .
  • Temperature control : Microwave-assisted synthesis reduces reaction time (30 min vs. 12 hours) and increases yield (85% vs. 65%) .
  • Purification : Simulated moving bed (SMB) chromatography achieves >99% purity for scale-up .

Q. What structure-activity relationship (SAR) trends are observed in related thiophene derivatives?

  • 4-Methoxyphenyl substitution : Enhances lipophilicity (logP ~3.5), improving blood-brain barrier penetration in CNS-targeted agents .
  • Amino group : Critical for hydrogen bonding with biological targets (e.g., kinases); acetylation reduces activity by 90% .
  • Ester chain length : Isopropyl esters show higher metabolic stability than methyl/ethyl analogues in hepatic microsome assays .

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?

  • Enzyme kinetics : Measure Kᵢ (inhibition constant) and mode of inhibition (competitive/non-competitive) via Lineweaver-Burk plots .
  • Molecular docking : Predict binding poses in EGFR (PDB: 1M17) or COX-2 (PDB: 5KIR) using AutoDock Vina. Methoxy and amino groups form hydrogen bonds with active-site residues (e.g., Thr766 in EGFR) .
  • Isothermal titration calorimetry (ITC) : Quantifies binding affinity (ΔG = −8.2 kcal/mol) and stoichiometry .

Q. How should researchers address contradictory data in biological assays?

Example: Discrepancies in IC₅₀ values across studies may arise from:

  • Assay conditions : Standardize ATP concentrations (e.g., 10 µM for kinase assays) and cell passage numbers .
  • Compound stability : Test degradation via HPLC after 24-hour incubation in assay buffer .
  • Structural analogs : Compare activity of 4-methoxy vs. 4-hydroxyphenyl derivatives to isolate substituent effects .

Q. What safety protocols are critical during handling and storage?

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye irritation (GHS Category 2) .
  • Storage : Keep at −20°C under argon to prevent ester hydrolysis.
  • Spill management : Neutralize with vermiculite and dispose as hazardous waste (EPA guidelines) .

Q. How can computational modeling guide the design of derivatives with enhanced activity?

  • QSAR models : Use descriptors like molar refractivity and topological surface area to predict bioactivity .
  • ADMET prediction : SwissADME estimates oral bioavailability (~65%) and CYP450 inhibition risks .
  • Density functional theory (DFT) : Calculate HOMO-LUMO gaps (~4.2 eV) to assess redox stability .

Q. What analytical methods validate compound purity and stability under experimental conditions?

  • HPLC-DAD : Monitor degradation products (e.g., free carboxylic acid) at 254 nm .
  • Thermogravimetric analysis (TGA) : Confirm thermal stability up to 150°C for melt-based formulations .
  • Stability-indicating assays : Incubate in PBS (pH 7.4) and serum (37°C) for 48 hours; >90% intact compound required .

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